2-amino-6-[2-(1H-indol-6-yl)ethyl]pyrimidin-4(3H)-one
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Overview
Description
2-amino-6-[2-(1H-indol-6-yl)ethyl]pyrimidin-4(3H)-one is an organic compound that belongs to the class of indoles and pyrimidones It is characterized by the presence of an indole moiety fused to a pyrimidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-[2-(1H-indol-6-yl)ethyl]pyrimidin-4(3H)-one typically involves the reaction of indole derivatives with pyrimidinone precursors. One common method involves the condensation of 2-amino-4(3H)-pyrimidinone with 2-(1H-indol-6-yl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-amino-6-[2-(1H-indol-6-yl)ethyl]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-amino-6-[2-(1H-indol-6-yl)ethyl]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-amino-6-[2-(1H-indol-6-yl)ethyl]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as beta-secretase 1, which plays a role in the pathogenesis of Alzheimer’s disease. The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-6-(1H-indol-3-yl)pyrimidin-4(3H)-one
- 2-amino-4-(2-(1H-indol-6-yl)ethyl)pyrimidin-6-one
- 2-azanyl-4-(2-(1H-indol-6-yl)ethyl)-1H-pyrimidin-6-one
Uniqueness
2-amino-6-[2-(1H-indol-6-yl)ethyl]pyrimidin-4(3H)-one is unique due to its specific structural configuration, which imparts distinct biochemical properties and reactivity. Its combination of indole and pyrimidinone moieties allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
883889-61-0 |
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Molecular Formula |
C14H14N4O |
Molecular Weight |
254.29 g/mol |
IUPAC Name |
2-amino-4-[2-(1H-indol-6-yl)ethyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H14N4O/c15-14-17-11(8-13(19)18-14)4-2-9-1-3-10-5-6-16-12(10)7-9/h1,3,5-8,16H,2,4H2,(H3,15,17,18,19) |
InChI Key |
VRAZIAJSKFRSIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)CCC3=CC(=O)NC(=N3)N |
Origin of Product |
United States |
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